N-{[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine
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Overview
Description
N-{[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a dimethoxyphenyl group, and a glycylglycine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting 3,4-dimethoxybenzaldehyde with thioamide under acidic conditions.
Introduction of the Glycylglycine Moiety: The thiazole intermediate is then coupled with glycylglycine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Final Product Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N-{[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or ethanol.
Substitution: Amines, thiols; reactions are conducted in the presence of a base like triethylamine or pyridine to facilitate nucleophilic attack.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thiazole derivatives
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
N-{[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-{[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- **N-{[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycine
- **N-{[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}alanine
- **N-{[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}serine
Uniqueness
N-{[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity compared to similar compounds. Its glycylglycine moiety, in particular, may enhance its solubility and bioavailability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H19N3O6S |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
2-[[2-[[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C17H19N3O6S/c1-9-15(16(24)19-7-13(21)18-8-14(22)23)27-17(20-9)10-4-5-11(25-2)12(6-10)26-3/h4-6H,7-8H2,1-3H3,(H,18,21)(H,19,24)(H,22,23) |
InChI Key |
SFYMYUPKFQTVSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OC)OC)C(=O)NCC(=O)NCC(=O)O |
Origin of Product |
United States |
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